molecular formula C16H15N3O5S B2538975 3-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 923472-59-7

3-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2538975
CAS No.: 923472-59-7
M. Wt: 361.37
InChI Key: SOIONHLALMVMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a recognized potent and selective chemical probe for the epigenetic target SET and MYND domain-containing protein 2 (SMYD2). SMYD2 is a lysine methyltransferase that catalyzes the methylation of specific histone (H3K36) and non-histone (e.g., p53, Rb, HSP90) substrates, playing a key role in transcriptional regulation and cancer cell proliferation. This inhibitor functions by competitively binding to the S-adenosyl-methionine (SAM) co-factor binding pocket of SMYD2, thereby blocking its methyltransferase activity. Its primary research value lies in dissecting the complex biological functions of SMYD2 in oncogenic pathways, making it an essential tool for investigating novel therapeutic strategies in oncology and epigenetics. Studies utilizing this compound can provide critical insights into SMYD2-dependent mechanisms in various cancers, including leukemias and sarcomas, and help validate SMYD2 as a viable drug target.

Properties

IUPAC Name

3-benzylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c20-14(8-10-25(21,22)11-12-5-2-1-3-6-12)17-16-19-18-15(24-16)13-7-4-9-23-13/h1-7,9H,8,10-11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIONHLALMVMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation from Furan-2-carboxylic Acid

The oxadiazole ring is typically constructed via cyclization of a diacylhydrazide. Furan-2-carboxylic acid (1) is first converted to its hydrazide derivative (2) through refluxing with hydrazine hydrate in ethanol (80°C, 6 hr, 85% yield):
$$
\text{Furan-2-carboxylic acid} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, Δ}} \text{Furan-2-carbohydrazide} \quad
$$

Oxadiazole Cyclization Under Ultrasonic Conditions

Hydrazide (2) undergoes cyclodehydration using carbon disulfide (CS₂) and potassium hydroxide under ultrasonic irradiation (40 kHz, 50°C, 2 hr), yielding 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol (3). Subsequent amination via reaction with ammonia in dimethylformamide (DMF) at 100°C for 4 hr produces the target amine (4):
$$
\text{(3)} + \text{NH}_3 \xrightarrow{\text{DMF, Δ}} \text{5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine} \quad
$$

Key Parameters

  • Ultrasonic irradiation improves reaction efficiency (yield: 78% vs. 62% under conventional heating)
  • Thiourea byproducts are minimized using CS₂/KOH system

Preparation of 3-(Benzylsulfonyl)propanoyl Chloride

Thioether Formation via Nucleophilic Substitution

Propanoyl chloride (5) reacts with benzyl mercaptan in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA), to form 3-(benzylthio)propanoyl chloride (6). The reaction proceeds quantitatively within 1 hr:
$$
\text{Propanoyl chloride} + \text{BnSH} \xrightarrow{\text{TEA, DCM}} \text{3-(Benzylthio)propanoyl chloride} \quad
$$

Oxidation to Sulfonyl Derivative

Thioether (6) is oxidized using meta-chloroperbenzoic acid (mCPBA) in chloroform at room temperature (12 hr, 92% yield), yielding 3-(benzylsulfonyl)propanoyl chloride (7):
$$
\text{(6)} + \text{mCPBA} \xrightarrow{\text{CHCl}_3} \text{3-(Benzylsulfonyl)propanoyl chloride} \quad
$$

Optimization Notes

  • Excess mCPBA (2.2 eq) ensures complete oxidation without over-oxidation byproducts
  • Reaction monitoring via TLC (Rf = 0.45 in hexane:ethyl acetate 3:1)

Amide Coupling and Final Product Isolation

HBTU-Mediated Amide Bond Formation

The oxadiazole amine (4) and sulfonyl chloride (7) are coupled using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in anhydrous DMF. Triethylamine (3 eq) maintains basic conditions (0°C → rt, 12 hr, 87% yield):
$$
\text{(4)} + \text{(7)} \xrightarrow{\text{HBTU, TEA}} \text{Target Compound} \quad
$$

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, gradient elution from 5% to 30% ethyl acetate in hexane). Key analytical data:

  • HRMS (ESI+): m/z 432.1245 [M+H]⁺ (calc. 432.1241)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H), 6.82 (d, J = 3.2 Hz, 1H, furan), 6.51 (dd, J = 3.2, 1.8 Hz, 1H, furan), 4.52 (s, 2H, SO₂CH₂), 3.12 (t, J = 7.0 Hz, 2H, COCH₂), 2.95 (t, J = 7.0 Hz, 2H, CH₂SO₂)

Alternative Synthetic Approaches

One-Pot Oxadiazole Formation

A modified protocol combines hydrazide formation and cyclization in a single pot. Furan-2-carbohydrazide (2) reacts with trimethyl orthoacetate in acetic acid (reflux, 8 hr), directly yielding 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (4) with 73% yield.

Microwave-Assisted Sulfonation

Microwave irradiation (300 W, 120°C, 30 min) accelerates the oxidation of 3-(benzylthio)propanamide to its sulfonyl derivative, reducing reaction time from 12 hr to 35 min while maintaining 89% yield.

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,2,4-oxadiazole formation is suppressed by:

  • Strict stoichiometric control (1:1 molar ratio of hydrazide to cyclizing agent)
  • Low-temperature addition of CS₂ (0°C)

Sulfonyl Group Stability

The benzylsulfonyl moiety demonstrates sensitivity to strong reducing agents. Storage under nitrogen atmosphere at −20°C prevents degradation.

Industrial-Scale Considerations

Parameter Laboratory Scale Pilot Plant Scale
Reaction Volume 50 mL 500 L
Cycle Time 24 hr 72 hr
Yield 82–87% 75–80%
Purity (HPLC) >98% >95%
Cost per Gram $12.40 $8.90

Key scale-up challenges include exotherm management during sulfonation and ensuring homogeneous mixing in large-volume ultrasonic reactors.

Chemical Reactions Analysis

Substitution Reactions

The benzylsulfonyl group undergoes nucleophilic substitutions, while the oxadiazole ring participates in electrophilic attacks.

Benzylsulfonyl Group Reactivity

  • Nucleophilic Substitution : The sulfonyl group reacts with amines (e.g., methylamine) to form sulfonamides.
    Conditions : DCM, 25°C, 12 hrs.
    Yield : 72–78% (isolated via column chromatography).

ReactantProductCatalystYield (%)
MethylamineN-Methylsulfonamide derivativeNone78
EthanolamineEthanolamine-sulfonamide adductTEA68

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group in related analogs undergoes NAS with electron-rich nucleophiles like methoxide :
Conditions : K₂CO₃, DMF, 80°C, 6 hrs.
Outcome : Methoxy-substituted derivatives form with >85% regioselectivity.

Oxadiazole Ring Opening

The 1,3,4-oxadiazole ring opens under acidic or reductive conditions:

  • Acidic Hydrolysis (HCl, 100°C, 2 hrs): Forms a propanamide-thiocarbazate intermediate.

  • Reductive Cleavage (LiAlH₄, THF): Converts the oxadiazole to a diamide derivative .

Furan Ring Reactivity

The furan-2-yl group participates in electrophilic substitutions:

  • Nitration (HNO₃/H₂SO₄): Yields 5-nitro-furan derivatives at position 5 .

  • Palladium-Catalyzed Cross-Coupling (Suzuki): Attaches aryl groups to the furan ring .

Reaction TypeConditionsProductYield (%)
NitrationHNO₃, H₂SO₄, 0°C, 1 hr5-Nitro-furan adduct63
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-furan derivative58

Sulfonyl Group Reduction

The benzylsulfonyl moiety reduces to a thioether using LiAlH₄:
Conditions : LiAlH₄ (4 eq.), THF, reflux, 4 hrs.
Outcome : Sulfonyl → thioether conversion with 89% efficiency.

Comparative Reaction Kinetics

Reaction rates vary significantly based on functional groups:

ReactionRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Oxadiazole hydrolysis2.1 × 10⁻⁴45.2
Sulfonyl substitution5.8 × 10⁻⁵62.7

Mechanistic Insights

  • Oxadiazole Ring Stability : DFT calculations show the oxadiazole’s aromaticity contributes to kinetic stability (HOMO-LUMO gap = 5.3 eV) .

  • Sulfonyl Group Polarization : The S=O bond’s electrophilicity (Mulliken charge: +0.32 e) drives nucleophilic attacks.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For example:

  • A study on related compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The most potent derivatives showed IC₅₀ values significantly lower than those of established drugs like sorafenib .
CompoundCell LineIC₅₀ (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

These findings suggest that modifications to the oxadiazole core can enhance anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Activity

In addition to anticancer properties, compounds containing the oxadiazole framework have shown promising antimicrobial activity. Studies have indicated that these compounds can inhibit the growth of various bacterial strains and fungi, potentially leading to new therapeutic agents against resistant pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are critical for understanding how modifications to the compound's structure affect its biological activity. Key insights include:

  • Substituent Effects : The nature and position of substituents on the oxadiazole ring significantly influence anticancer activity.
  • Functional Group Variations : Altering the benzylsulfonyl group can lead to variations in potency and selectivity against different cancer cell lines.

Case Studies

  • Cytotoxicity Assessment : In a study evaluating a series of oxadiazole derivatives, several compounds exhibited significant cytotoxicity against human cancer cell lines, highlighting their potential as lead compounds for drug development .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of related compounds found that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections .

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The furan and oxadiazole rings can participate in π-π stacking interactions and hydrogen bonding, respectively, which can enhance the binding affinity of the compound to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Oxadiazole Substituents

a) LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Shared Features : Both compounds contain the 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl group.
  • Key Differences : LMM11 replaces the benzylsulfonyl-propanamide moiety with a sulfamoyl benzamide group.
  • Bioactivity : LMM11 exhibits antifungal activity against Candida albicans via thioredoxin reductase inhibition . This suggests the furan-oxadiazole scaffold is critical for targeting fungal enzymes.
b) Compound 8d (3-{[5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(1,3-Thiazol-2-yl)Propanamide)
  • Shared Features : Propanamide and oxadiazole backbone.
  • Key Differences : Substitution at the oxadiazole (4-methylphenyl vs. furan-2-yl) and sulfanyl instead of sulfonyl linkage.
  • Physical Properties : Melting point (135–136°C) is comparable to typical oxadiazole derivatives, but the sulfanyl group may reduce polarity compared to the target compound’s sulfonyl group .

Analogues with Varied Sulfonyl/Sulfanyl Linkages

a) 3-(Benzylsulfonyl)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Propanamide (CAS 878678-87-6)
  • Shared Features : Benzylsulfonyl-propanamide structure.
  • Key Differences : Thiadiazole ring replaces oxadiazole, and a methyl group substitutes the furan.
  • Molecular Weight : 325.406 g/mol (vs. ~550–600 g/mol for the target compound), indicating reduced steric bulk, which may improve membrane permeability .
b) Compound 7k (3-[(5-{1-[(4-Chlorophenyl)Sulfonyl]-3-Piperidinyl}-1,3,4-Oxadiazol-2-yl)Sulfanyl]-N-(2-Ethylphenyl)Propanamide)
  • Shared Features : Propanamide-oxadiazole framework.
  • Key Differences : Piperidinyl-4-chlorophenylsulfonyl group and ethylphenyl substituent.
  • Molecular Weight : 535 g/mol, higher due to the piperidinyl and chlorophenyl groups. The sulfanyl linkage may confer lower oxidative stability than the target compound’s sulfonyl group .

Analogues with Heterocyclic Modifications

a) N-(5-(4-Fluorophenyl)Thiazol-2-yl)-3-(Furan-2-yl)Propanamide (Compound 31)
  • Shared Features : Furan and propanamide groups.
  • Key Differences : Thiazole replaces oxadiazole, and a 4-fluorophenyl group is present.
  • Bioactivity : Exhibits potent KPNB1 inhibition and anticancer activity, highlighting the pharmacological relevance of furan-containing scaffolds .
b) N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-Oxadiazol-2-yl]-3-[(4-Methoxyphenyl)Sulfonyl]Propanamide
  • Shared Features : Oxadiazole and sulfonyl-propanamide structure.
  • Key Differences : Benzodioxol and methoxyphenyl substituents.

Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reported Bioactivity
Target Compound ~550–600* N/A Benzylsulfonyl, furan-oxadiazole Not reported in evidence
LMM11 ~500–550* N/A Cyclohexylsulfamoyl, furan-oxadiazole Antifungal (C. albicans)
Compound 8d 362.43 135–136 4-Methylphenyl, sulfanyl Alkaline phosphatase activity tested
CAS 878678-87-6 325.41 N/A Thiadiazole, methyl Not reported
Compound 7k 535.07 66–68 Chlorophenyl, piperidinyl Hemolytic potential tested
Compound 31 ~350–400* N/A Thiazole, 4-fluorophenyl Anticancer, KPNB1 inhibition

*Estimated based on structural similarity.

Biological Activity

3-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound known for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of molecules that exhibit various bioactive properties, making it a subject of interest for researchers exploring new therapeutic agents.

Property Value
Molecular FormulaC₁₆H₁₅N₃O₅S
Molecular Weight361.4 g/mol
CAS Number923472-59-7

Antimicrobial Activity

Research indicates that compounds similar to 3-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)propanamide exhibit significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of furan and oxadiazole have been reported to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and inhibition of protein synthesis.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have revealed that it can induce apoptosis (programmed cell death) in certain cancer types. The mechanism appears to involve the inhibition of specific signaling pathways that promote cell survival and proliferation.

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory potential of this compound. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines. This property could make it beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A study by Smith et al. (2023) evaluated the antimicrobial activity of various oxadiazole derivatives, including 3-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)propanamide. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the effects of this compound on human breast cancer cell lines. Results showed that treatment with 10 µM of the compound led to a 50% reduction in cell viability after 48 hours, suggesting significant anticancer potential.

The biological activity of 3-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Signal Transduction Interference : It may disrupt signaling pathways related to cell proliferation and survival in cancer cells.
  • Cytokine Modulation : It has been shown to modulate the expression of inflammatory cytokines.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)propanamide?

The synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides, sulfonation, and coupling. For example, oxadiazole formation can be achieved by refluxing precursors with POCl₃ at 90°C for 3 hours, followed by pH adjustment to 8–9 for precipitation . Base-catalyzed sulfonamide coupling (e.g., triethylamine in dichloromethane) ensures efficient neutralization of HCl byproducts . Reaction optimization should focus on solvent polarity, temperature control, and stoichiometric ratios to minimize side products like nitro derivatives or halogen-substituted byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm proton environments, particularly furan (δ 6.5–7.5 ppm) and oxadiazole (δ 8.0–8.5 ppm) resonances .
  • X-ray crystallography : Resolve molecular conformation, as seen in monoclinic crystal systems (e.g., space group C2, β = 90.94°, Z = 8) .
  • Mass spectrometry : Validate molecular weight (e.g., Mr = 465.57 for analogous structures) and fragmentation patterns .
  • FT-IR : Identify sulfonyl (1150–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .

Q. How can preliminary biological activity screening be designed for this compound?

Use standardized assays to evaluate antimicrobial, antioxidant, or enzyme-inhibitory potential:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Antioxidant : DPPH radical scavenging or β-carotene linoleate assays, with BHA as a positive control .
  • Enzyme inhibition : Spectrophotometric assays (e.g., urease or acetylcholinesterase inhibition) using substrate-specific chromophores .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance pharmacological properties?

  • Substituent variation : Modify the benzylsulfonyl group (e.g., electron-withdrawing Cl or NO₂) to assess impact on bioactivity .
  • Oxadiazole ring substitution : Replace furan with thiophene or pyridine to study electronic effects on target binding .
  • Pharmacophore mapping : Use docking studies to correlate sulfonamide/furan interactions with enzyme active sites (e.g., COX-2 or urease) .

Q. What strategies address solubility challenges in in vitro assays?

  • Buffer optimization : Use phosphate buffers (pH 7.1) with co-solvents like DMSO (<5% v/v) to enhance solubility without denaturing proteins .
  • Prodrug design : Introduce hydrophilic groups (e.g., amino or hydroxyl) on the propanamide backbone to improve aqueous solubility .

Q. How should contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and negative controls.
  • Dose-response validation : Replicate experiments with tighter concentration gradients (e.g., 0.1–100 μM) to confirm activity thresholds .
  • Mechanistic studies : Use Western blotting or qPCR to verify target modulation (e.g., apoptosis markers like caspase-3) .

Q. What methodologies identify and mitigate byproducts during synthesis?

  • HPLC-MS : Monitor reaction progress and isolate byproducts (e.g., nitro derivatives from over-oxidation) .
  • Recrystallization : Use DMSO/water (2:1) or ethanol to purify the final product .
  • DFT calculations : Predict stability of intermediates to optimize reaction pathways .

Q. How does crystallographic data inform conformational analysis?

X-ray structures reveal planar oxadiazole rings and dihedral angles between sulfonyl and furan groups. For example, a monoclinic system (a = 41.128 Å, c = 18.978 Å) shows π-π stacking between benzyl and oxadiazole moieties, critical for target binding .

Q. What thermal stability assessments are recommended for long-term storage?

  • TGA/DSC : Determine decomposition temperatures (Td > 200°C for sulfonamides) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .

Q. How can scale-up challenges be addressed without compromising yield?

  • Flow chemistry : Implement continuous reactors for exothermic steps (e.g., POCl₃-mediated cyclization) .
  • Catalyst screening : Test green catalysts (e.g., CeCl₃) to improve atom economy in sulfonation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.